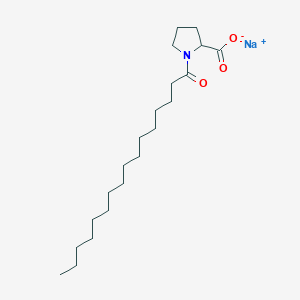
(6E,9E,11E,13S)-13-hydroperoxyoctadeca-6,9,11-trienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6E,9E,11E,13S)-13-hydroperoxyoctadeca-6,9,11-trienoic acid is a hydroperoxide derivative of linoleic acid It is a polyunsaturated fatty acid with a hydroperoxide functional group at the 13th carbon position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6E,9E,11E,13S)-13-hydroperoxyoctadeca-6,9,11-trienoic acid typically involves the oxidation of linoleic acid. One common method is the use of lipoxygenase enzymes, which catalyze the addition of oxygen to linoleic acid, resulting in the formation of the hydroperoxide derivative. The reaction conditions generally include an aqueous buffer solution at a pH of around 7.5 and a temperature of approximately 25°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale enzymatic oxidation processes. These processes are optimized for high yield and purity, often using immobilized enzymes and continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(6E,9E,11E,13S)-13-hydroperoxyoctadeca-6,9,11-trienoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of secondary oxidation products such as aldehydes and ketones.
Reduction: Reduction of the hydroperoxide group can yield the corresponding alcohol.
Substitution: The hydroperoxide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of catalysts.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes, ketones, and other secondary oxidation products.
Reduction: The corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(6E,9E,11E,13S)-13-hydroperoxyoctadeca-6,9,11-trienoic acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying oxidation and reduction reactions.
Biology: Investigated for its role in cellular signaling and oxidative stress.
Medicine: Explored for its potential therapeutic effects, particularly in the context of inflammation and cancer.
Industry: Utilized in the production of bio-based materials and as a precursor for various chemical syntheses.
Wirkmechanismus
The mechanism of action of (6E,9E,11E,13S)-13-hydroperoxyoctadeca-6,9,11-trienoic acid involves its interaction with cellular components and enzymes. The hydroperoxide group can undergo homolytic cleavage to generate free radicals, which can then participate in various biochemical pathways. These free radicals can modulate cellular signaling, induce oxidative stress, and affect gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (9Z,11E,13S)-13-hydroperoxyoctadeca-9,11-dienoic acid
- (9E,11E,13S)-13-hydroperoxyoctadeca-9,11-dienoic acid
- (6E,9E,11E,13R)-13-hydroperoxyoctadeca-6,9,11-trienoic acid
Uniqueness
(6E,9E,11E,13S)-13-hydroperoxyoctadeca-6,9,11-trienoic acid is unique due to its specific configuration and the presence of multiple double bonds, which confer distinct chemical reactivity and biological activity. Its hydroperoxide group at the 13th carbon position also differentiates it from other similar compounds, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C18H30O4 |
|---|---|
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
(6E,9E,11E,13S)-13-hydroperoxyoctadeca-6,9,11-trienoic acid |
InChI |
InChI=1S/C18H30O4/c1-2-3-11-14-17(22-21)15-12-9-7-5-4-6-8-10-13-16-18(19)20/h4,6-7,9,12,15,17,21H,2-3,5,8,10-11,13-14,16H2,1H3,(H,19,20)/b6-4+,9-7+,15-12+/t17-/m0/s1 |
InChI-Schlüssel |
LYFGXCQTRBQQMX-LOVKNZMYSA-N |
Isomerische SMILES |
CCCCC[C@@H](/C=C/C=C/C/C=C/CCCCC(=O)O)OO |
Kanonische SMILES |
CCCCCC(C=CC=CCC=CCCCCC(=O)O)OO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(6-(2-[2-(4-Fluorophenyl)-4-(2-hydroxyphenylcarbamoyl)-5-isopropyl-3-phenylpyrrol-1-yl]ethyl)-2,2-dimethyl-[1,3]-dioxane-4-yl)acetic acid tert-butyl ester](/img/structure/B13897593.png)

![[1-Benzyl-2-(benzyloxymethyl)azetidin-3-yl]oxy-tert-butyl-dimethyl-silane](/img/structure/B13897607.png)
![N-(3-Methyl-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridin-6-yl)acetamide](/img/structure/B13897612.png)

![3-(4-(1-Methyl-1H-imidazol-5-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)benzenesulfonamide](/img/structure/B13897626.png)
![[(3S)-1,4-OxaZepan-3-yl]methanol](/img/structure/B13897633.png)


![7-Bromo-3-cyclopentyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13897649.png)
